InChI=1S/C12H18N2.2ClH.H2O/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;;;/h1-5,12H,6-10,13H2;2*1H;1H2
.
1-Benzylpiperidin-4-amine dihydrochloride hydrate is classified as a piperidine derivative. It is primarily recognized for its role as a muscarinic receptor antagonist, which makes it relevant in the treatment of conditions such as overactive bladder and other urinary disorders . The compound is often used in pharmaceutical formulations due to its pharmacological properties.
The synthesis of 1-benzylpiperidin-4-amine dihydrochloride hydrate can be achieved through several methods. One notable method involves the following steps:
The reaction conditions typically involve refluxing in solvents such as dichloromethane and using reagents like thionyl chloride and diisobutylaluminum hydride under controlled temperatures.
The molecular structure of 1-benzylpiperidin-4-amine dihydrochloride hydrate consists of a piperidine ring substituted with a benzyl group at the nitrogen atom. The molecular formula can be represented as , indicating the presence of two hydrochloride groups in its dihydrochloride salt form. The compound's structure can be analyzed using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into the functional groups and molecular interactions present within the compound .
1-Benzylpiperidin-4-amine dihydrochloride hydrate participates in various chemical reactions typical of amines and piperidines:
The mechanism of action for 1-benzylpiperidin-4-amine dihydrochloride hydrate primarily involves antagonism at muscarinic acetylcholine receptors. By binding to these receptors, it inhibits their activation by acetylcholine, leading to decreased activity in pathways associated with smooth muscle contraction in the bladder. This mechanism is particularly beneficial in treating overactive bladder conditions by reducing involuntary contractions and increasing bladder capacity .
The physical properties of 1-benzylpiperidin-4-amine dihydrochloride hydrate include:
Chemical properties include:
1-Benzylpiperidin-4-amine dihydrochloride hydrate has significant applications in medicinal chemistry:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: